molecular formula C14H11BrN4O B3871877 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

Cat. No.: B3871877
M. Wt: 331.17 g/mol
InChI Key: MDLCSSWGDISLCX-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 5-position of the indole ring.

    Methylation: Addition of a methyl group at the 7-position.

    Diazotization and Coupling: Formation of the pyridin-2-yldiazenyl group through diazotization and subsequent coupling with pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

  • Use of automated reactors for precise control of temperature and reaction time.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

    Cancer Research:

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Polymer Chemistry:

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-7-methyl-1H-indol-2-ol: Lacks the pyridin-2-yldiazenyl group.

    7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol: Lacks the bromine atom.

    5-bromo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol: Lacks the methyl group.

Uniqueness

The presence of the bromine, methyl, and pyridin-2-yldiazenyl groups in 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c1-8-6-9(15)7-10-12(8)17-14(20)13(10)19-18-11-4-2-3-5-16-11/h2-7,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLCSSWGDISLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC=N3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Reactant of Route 2
5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Reactant of Route 3
5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Reactant of Route 4
5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Reactant of Route 5
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5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Reactant of Route 6
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5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

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